molecular formula C8H12O2 B14355198 Methyl bicyclo[3.1.0]hexane-2-carboxylate CAS No. 92984-39-9

Methyl bicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B14355198
CAS No.: 92984-39-9
M. Wt: 140.18 g/mol
InChI Key: ZMHLDISVEUKZEO-UHFFFAOYSA-N
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Description

Methyl bicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that features a unique structural motif. This compound is part of the bicyclo[3.1.0]hexane family, which is known for its high ring strain and significant synthetic challenges. These compounds are prevalent in natural products and synthetic bioactive compounds, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[3.1.0]hexane-2-carboxylate can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . Another method involves the intramolecular radical cyclopropanation of aldehydes, which provides a direct and stereoselective construction of the bicyclo[3.1.0]hexane skeleton .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of photochemistry and catalytic processes can be adapted for larger-scale production, ensuring efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Methyl bicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl bicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, in medicinal chemistry, it can act on neurotransmitter receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl bicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific ring structure and the high ring strain it possesses. This makes it a valuable intermediate in synthetic chemistry and a useful scaffold in drug development .

Properties

CAS No.

92984-39-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl bicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C8H12O2/c1-10-8(9)6-3-2-5-4-7(5)6/h5-7H,2-4H2,1H3

InChI Key

ZMHLDISVEUKZEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2C1C2

Origin of Product

United States

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